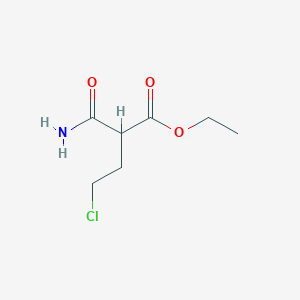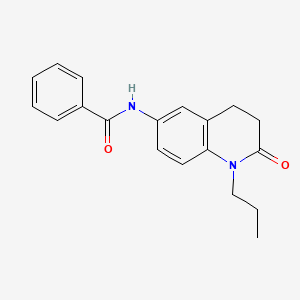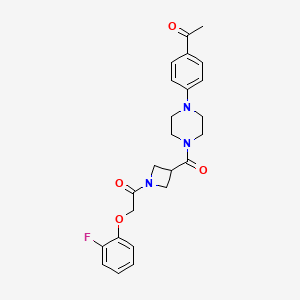![molecular formula C8H13BClNO2 B2384762 [4-(Aminomethyl)-2-methylphenyl]boronsäurehydrochlorid CAS No. 2377608-10-9](/img/structure/B2384762.png)
[4-(Aminomethyl)-2-methylphenyl]boronsäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride: is an organic compound containing boron, nitrogen, and chlorine. It is a derivative of boronic acid and is known for its versatility in organic synthesis and biomedical research. This compound is particularly valuable due to its ability to form stable complexes with diols, making it useful in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Sensing: Employed in the development of sensors for detecting diols and other analytes.
Biology:
Protein Labeling: Utilized in the labeling and detection of proteins due to its ability to form stable complexes with diols.
Cell Imaging: Used in cell imaging techniques to visualize cellular processes.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
Target of Action
The primary target of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound has a molecular weight of 15097 , a density of 1.2±0.1 g/cm3 , and a boiling point of 337.7±44.0 °C . These properties may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This is a significant outcome as it enables the synthesis of a wide range of organic compounds .
Action Environment
The action of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride typically involves the reaction of 4-(aminomethyl)-2-methylphenylboronic acid with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-(Aminomethyl)-2-methylphenylboronic acid.
Reaction: The starting material is treated with hydrochloric acid under controlled conditions.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride can undergo oxidation reactions to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted phenylboronic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the aminomethyl and methyl groups.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Used in organic synthesis and has unique reactivity due to its electron-rich nature.
4-Aminomethylphenylboronic Acid: Similar structure but without the hydrochloride group.
Uniqueness:
[4-(Aminomethyl)-2-methylphenyl]boronic acid hydrochloride: is unique due to its specific functional groups, which enhance its reactivity and versatility in various applications. The presence of the aminomethyl group allows for additional interactions and modifications, making it more versatile compared to simpler boronic acids.
Eigenschaften
IUPAC Name |
[4-(aminomethyl)-2-methylphenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6-4-7(5-10)2-3-8(6)9(11)12;/h2-4,11-12H,5,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOYEEURZCCMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN)C)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2384681.png)
![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2384686.png)




![1-(4-nitrobenzoyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2384694.png)
![4-Amino-3-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2384696.png)

![O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride](/img/structure/B2384699.png)

![6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]](/img/structure/B2384702.png)
